molecular formula C8H8N2OS B025668 (2-Aminobenzo[d]thiazol-6-yl)methanol CAS No. 106429-07-6

(2-Aminobenzo[d]thiazol-6-yl)methanol

Cat. No.: B025668
CAS No.: 106429-07-6
M. Wt: 180.23 g/mol
InChI Key: LPMULTSCZSOABY-UHFFFAOYSA-N
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Description

(2-Aminobenzo[d]thiazol-6-yl)methanol is a heterocyclic compound that features a benzothiazole ring with an amino group at the 2-position and a hydroxymethyl group at the 6-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobenzo[d]thiazol-6-yl)methanol typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Aminobenzo[d]thiazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: The major product is (2-carboxybenzo[d]thiazol-6-yl)methanol.

    Reduction: The major product is (2-aminobenzo[d]thiazol-6-yl)methane.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

(2-Aminobenzo[d]thiazol-6-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminobenzo[d]thiazol-6-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and potential bioactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMULTSCZSOABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

50 g (0.225 mol) of ethyl 2-aminobenzothiazole-6-carboxylate are suspended in 1,000 ml of THF, cooled to -70° C., and 562.5 ml (0.675 mol) of diisobutylaluminum hydride (DIBAL, 20% strength in toluene, 1.2 molar) are slowly added dropwise under nitrogen. The reaction solution is stirred at -70° C. to -40° C. overnight and then without cooling for a further 3 hours. Then it is cooled to -70° C., 61.5 ml of water are added dropwise (vigorous exothermic reaction), and the mixture is allowed to reach room temperature. 305 ml of saturated sodium chloride solution are added, and the mixture is stirred at 20° C. for 1 hour. Precipitated aluminum hydroxide is filtered off with suction and washed with THF, and the filtrate is evaporated to dryness (36 g). The residue is dissolved in boiling ethanol, some insolubles are filtered off, and the filtrate is evaporated to dryness.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
562.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
61.5 mL
Type
reactant
Reaction Step Three
Quantity
305 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-aminobenzo[d]thiazole-6-carboxylate (5.05 g, 22.7 mmol, 1.0 eq.) in THF (60 mL) under nitrogen at 0° C. was added LAH (1M, THF; 100 mL, 100 mmol, 4.4 eq.) over 20 min. After 6.5 h, ice was added, and the solution was stirred overnight. The precipitate was filtered and rinsed with EtOAc. The filtrate was concentrated in vacuo to give a solid which was triturated with Et2O to give (2-aminobenzo[d]thiazol-6-yl)methanol as a yellow solid (1.90 g, 46% yield).
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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